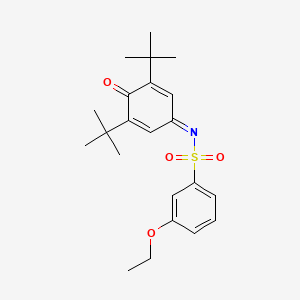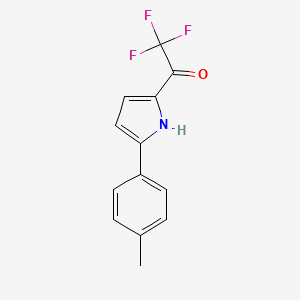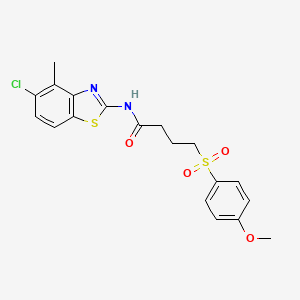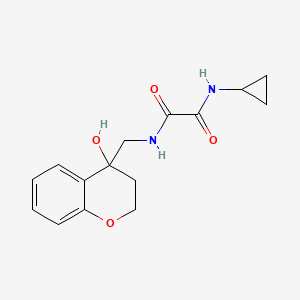![molecular formula C18H21FN4O2 B2696455 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 2380101-04-0](/img/structure/B2696455.png)
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperidine ring via an ether bond. The presence of the phenylethyl group further adds to its complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5-fluoropyrimidine, which is then reacted with a suitable piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. Continuous-flow synthesis techniques could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to opioid receptors, which are involved in pain modulation and other physiological processes . The binding affinity and selectivity for these receptors can influence its pharmacological effects. Additionally, the fluoropyrimidine moiety may interact with nucleic acids or enzymes, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: This compound shares a similar piperidine structure but lacks the fluoropyrimidine moiety.
2-Fluoropyridine-5-boronic acid pinacol ester: Another fluorinated compound, but with a different core structure.
Various fentanyl analogues: These compounds have structural similarities, particularly in the piperidine ring and phenylethyl group.
Uniqueness
What sets 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide apart is the combination of the fluoropyrimidine moiety with the piperidine ring and phenylethyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPINTNKVLGGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)


![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2696380.png)


![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
